molecular formula C8H5BrClNO B1521748 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine CAS No. 1186310-94-0

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine

Cat. No.: B1521748
CAS No.: 1186310-94-0
M. Wt: 246.49 g/mol
InChI Key: URCGPXXHAADRJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine is a bicyclic heterocyclic compound consisting of a furan ring fused with a pyridine ring, with specific substitution patterns. The International Union of Pure and Applied Chemistry (IUPAC) name accurately describes both the core structure and the substituents present in the molecule.

The molecular structure features a furo[3,2-b]pyridine core, which indicates that a furan ring is fused to a pyridine ring where the furan oxygen is at position 3 of the pyridine ring. This creates a bicyclic system with the furan oxygen at position 1 and the pyridine nitrogen at position 7 of the numbering system. The compound has two key substituents: a bromo group at position 6 of the pyridine ring and a chloromethyl group at position 2 of the furan ring.

Structural Information Details
Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
CAS Registry Number 1186310-94-0
SMILES Notation ClCc1cc2ncc(Br)cc2o1
InChI InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2
InChI Key URCGPXXHAADRJJ-UHFFFAOYSA-N

The furo[3,2-b]pyridine scaffold represents an important heterocyclic system in organic chemistry, with the fusion pattern creating a unique electronic distribution across the bicyclic structure. The fusion of the electron-deficient pyridine ring with the electron-rich furan ring creates an interesting electronic complementarity that influences the compound's chemical behavior.

Physicochemical Characterization

The physicochemical properties of this compound are essential for understanding its behavior in various chemical environments and applications. Based on available data, this compound exists as a solid at room temperature.

Property Value
Physical State Solid
Color Not specified in literature
Molecular Weight 246.49 g/mol
LogP (calculated) 3.32910 (estimated partition coefficient)
Solubility Limited data available; likely soluble in common organic solvents
Storage Recommendation Room temperature; refrigerated for long-term storage

The compound contains both polar functional groups (pyridine nitrogen, furan oxygen) and hydrophobic regions (aromatic rings, halogen substituents), suggesting amphiphilic character. The calculated LogP value of approximately 3.33 indicates moderate lipophilicity, suggesting the compound would have better solubility in organic solvents than in aqueous media.

The presence of the bromo and chloromethyl substituents significantly influences the electron density distribution within the molecule. The electron-withdrawing nature of these halogen substituents creates a polarized electronic structure, which affects intermolecular interactions and reactivity patterns.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

While comprehensive spectroscopic data specific to this compound is limited in the available literature, its structural features allow for prediction of key spectroscopic characteristics based on related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The proton NMR (1H NMR) spectrum of this compound would be expected to show several characteristic signals:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic H (pyridine ring) 7.0-8.5 Doublet or singlet 2H
Furan ring H 6.5-7.5 Singlet 1H
-CH2Cl protons 4.5-5.0 Singlet 2H

The carbon-13 NMR (13C NMR) spectrum would likely feature signals corresponding to the eight carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons (120-160 ppm), the carbon bearing the chloromethyl group, and the chloromethyl carbon itself (approximately 40-45 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands:

Functional Group Expected Wavenumber (cm-1)
Aromatic C-H stretching 3000-3100
Aliphatic C-H stretching (-CH2Cl) 2800-3000
C=N stretching (pyridine) 1580-1620
C=C stretching (aromatic) 1400-1600
Furan ring breathing 1020-1070
C-O-C stretching (furan) 1200-1250
C-Br stretching 550-650
C-Cl stretching 700-800

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum would likely show absorption maxima characteristic of the conjugated heterocyclic system:

Chromophore Expected λmax (nm)
Furo[3,2-b]pyridine core 260-290
Extended conjugation due to substituents 300-320

These spectroscopic fingerprints would be valuable for compound identification and purity assessment in research applications.

Thermodynamic Stability and Reactivity Profile

The thermodynamic stability and reactivity of this compound are influenced by its structural features, particularly the heterocyclic core and the reactive substituents.

Thermodynamic Stability:

The fused bicyclic structure provides a degree of conformational rigidity and aromatic stabilization. However, the presence of reactive halogen substituents introduces potential reactivity centers.

Storage recommendations suggest the compound is stable at room temperature for short periods, but refrigeration is recommended for long-term storage (1-2 weeks at -4°C, 1-2 years at -20°C), indicating moderate thermal stability.

Reactivity Profile:

The compound contains several reactive sites that can participate in various chemical transformations:

  • Chloromethyl Group : The chloromethyl substituent at position 2 represents a reactive electrophilic center that can participate in nucleophilic substitution reactions. This functionality makes the compound valuable as a building block for further chemical modifications.

  • Bromo Substituent : The bromo group at position 6 can participate in various metal-catalyzed coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), making it useful for introducing new carbon-carbon bonds.

  • Heterocyclic Nitrogen : The pyridine nitrogen can act as a nucleophile or coordinate with metals, potentially participating in coordination chemistry or serving as a site for quaternization.

  • Furan Ring : The electron-rich furan ring can participate in electrophilic aromatic substitution reactions, although with different reactivity patterns than benzene due to its electron-rich nature.

Under fire conditions, the compound can decompose to produce carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide, indicating the thermodynamic instability of the molecule at elevated temperatures.

Reactive Site Potential Reactions
Chloromethyl group Nucleophilic substitution (SN2)
Bromo substituent Metal-catalyzed cross-coupling reactions
Pyridine nitrogen Coordination with metals, quaternization
Furan ring Electrophilic aromatic substitution

The compound should be kept away from sources of ignition and strong oxidizing agents to prevent undesired reactions. Its reactivity profile suggests potential applications as a versatile building block in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems.

The presence of both the chloromethyl and bromo substituents offers orthogonal reactivity, potentially allowing for selective transformations at either site under appropriate conditions. This dual functionality makes this compound a valuable synthon in heterocyclic chemistry research.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGPXXHAADRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674111
Record name 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-94-0
Record name 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Framework Construction of Furo[3,2-b]pyridine Core

The synthesis of furo[3,2-b]pyridine derivatives generally begins with the construction of the fused heterocyclic system. According to Shiotani (1997), the furo[3,2-b]pyridine framework can be synthesized via condensation reactions involving pyridinone precursors and halo-substituted aldehydes or acetaldehydes under basic conditions. For example:

  • Condensation of 4-hydroxy-6-methylpyran-2-one with chloroacetaldehyde in the presence of potassium carbonate followed by dehydration produces intermediates that cyclize into furo[3,2-b]pyridin-4(5H)-one derivatives.
  • Alternatively, treatment of hydroxy-pyridinone with chloroacetaldehyde yields the furopyridine ring system directly.

These methods establish the core structure necessary for further functionalization at the 6-position and 2-position of the furopyridine ring.

Installation of the Chloromethyl Group at the 2-Position

The chloromethyl substituent at the 2-position can be introduced via alkylation or halomethylation strategies:

  • Chloromethylation can be accomplished by reaction of the furo[3,2-b]pyridine intermediate with chloromethyl reagents such as chloromethyl methyl ether or chloromethyl halides under acidic or basic conditions.
  • Alternatively, condensation with chloroacetaldehyde derivatives in the presence of bases like potassium carbonate has been reported to yield chloromethyl-substituted furopyridines efficiently.
  • The use of methyl 2-(chloromethyl)-3-furoate as an alkylation reagent in the presence of potassium carbonate in DMF at 60°C has been demonstrated to be effective for related systems, producing chloromethylated intermediates in good yields (69–80%).

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Furo[3,2-b]pyridine core synthesis Condensation with chloroacetaldehyde + base (K2CO3) 60–90°C 67–83 Tandem cyclization via Thorpe-Ziegler mechanism
Bromination at 6-position Br2 in chloroform (1 equiv) Room temp 60–72 Controlled bromination, regioselective
Chloromethylation at 2-position Chloromethyl reagents (e.g., chloromethyl methyl ether) + base 60°C (typical) 69–80 Alkylation in DMF with K2CO3
Purification Extraction (methylene dichloride), drying (MgSO4), chromatography Ambient - Essential for isolating pure compound

Analytical and Characterization Data

  • The final compounds are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.
  • For example, related benzofuro[3,2-b]pyridine derivatives show characteristic IR bands for NH and C=O groups, and mass spectra consistent with the expected molecular ions.
  • Purity is confirmed by chromatographic techniques and melting point determination.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Chloromethylation reactions often use formaldehyde and hydrochloric acid (HCl) as reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and compounds with different substituents on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine serves as a critical building block for synthesizing potential pharmaceutical agents. Its applications include:

  • Neurological Disorders : The compound has been investigated for its potential in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to interact with specific biological targets involved in these diseases .
  • Anti-inflammatory Agents : It has shown promise as an inhibitor of protease-activated receptor 2 (PAR-2), which is implicated in various inflammatory conditions including rheumatoid arthritis and inflammatory bowel diseases .
  • Analgesics : Research indicates that derivatives of this compound may be effective in managing pain associated with inflammatory conditions .

Material Science

The unique structure of this compound makes it suitable for applications in material science:

  • Organic Semiconductors : The compound's electronic properties are being explored for use in organic semiconductor materials, which are essential for developing flexible electronic devices .
  • Polymer Development : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Biological Studies

The compound is utilized in various biological studies due to its electrophilic nature:

  • Enzyme Inhibition : It can act as an enzyme inhibitor, providing insights into metabolic pathways and potential therapeutic targets .
  • Receptor Modulation : The compound's interactions with receptors can help elucidate mechanisms of action for various biochemical processes .

Chemical Reactions and Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Bromination : The initial step often includes bromination of furo[3,2-b]pyridin-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination .
  • Chloromethylation : Subsequent chloromethylation can be achieved through reaction with chloromethyl methyl ether or similar reagents .

Mechanism of Action

The mechanism by which 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogs with Furopyridine Backbones

  • 3-Bromo-5-chlorofuro[3,2-b]pyridine
    This analog replaces the chloromethyl group with a chlorine atom at position 3. The absence of the chloromethyl group reduces its reactivity toward nucleophilic substitution but retains bromine for cross-coupling. Such derivatives are often intermediates in pharmaceutical synthesis .

  • 8-Bromo-4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine A benzo-fused derivative with a formyl group, this compound exhibits increased aromaticity and planarity compared to the non-fused target compound. The formyl group enables condensation reactions, while the bromine and chlorine substituents provide sites for further functionalization .
  • 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
    Replacing the furan ring with a pyrrole ring alters electronic properties. The pyrrole’s electron-rich nature enhances reactivity in electrophilic substitutions, contrasting with the furan’s moderate electron-withdrawing effects .

Pyridine Derivatives with Chloromethyl/Bromine Substituents

  • 2-Bromo-6-(chloromethyl)pyridine A simpler pyridine derivative lacking the fused furan ring. Safety data indicate hazards such as skin/eye irritation, suggesting similar precautions are needed for the furopyridine analog .
  • 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and altering solubility. This contrasts with the electron-donating furan ring in the target compound, which may increase susceptibility to electrophilic attack .

Biological Activity

6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine is a heterocyclic compound characterized by its unique fused structure, which includes a bromine atom at the 6-position and a chloromethyl group at the 2-position. Its molecular formula is C8H5BrClN1OC_8H_5BrClN_1O with a molar mass of approximately 246.5 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The presence of halogen substituents, specifically bromine and chlorine, significantly influences the compound's reactivity. The chloromethyl group allows for versatile chemical modifications, which can enhance its biological activity. The compound can undergo various chemical reactions, making it a valuable intermediate in organic synthesis.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC8H5BrClN1OC_8H_5BrClN_1O
Molar Mass246.5 g/mol
StructureFused furo[3,2-b]pyridine
Halogen SubstituentsBromine (6-position), Chloromethyl (2-position)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furo[3,2-c]coumarins have shown potent antifungal activity against various pathogens, suggesting that similar structural frameworks may lead to comparable biological effects in this compound.

Anticancer Potential

The compound's unique structure positions it as a potential scaffold for developing anticancer agents. Studies on related furo-pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The mechanism often involves the inhibition of key kinases involved in tumor growth and proliferation.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to their active sites, disrupting critical signaling pathways associated with cell survival and proliferation.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
6-Chloro-2-(chloromethyl)furo[3,2-b]pyridineAntimicrobialVarious fungal pathogens
Furo[3,2-c]coumarin derivativesAnticancerMCF-7 and HCT-15 cell lines
5-Bromo-2-(chloromethyl)furo[3,2-b]pyridineKinase inhibitionCDK2 and CDK9

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various furo[3,2-c]coumarins, compounds demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Fusarium oxysporum and Botrytis fabae. This suggests that structural analogs like this compound could possess similar or enhanced antifungal activities.

Case Study 2: Antiproliferative Effects

Research conducted by Rajabi et al. highlighted the antiproliferative effects of certain furo[3,2-c]coumarin derivatives against breast cancer cell lines using the sulforhodamine B assay. These findings indicate that modifications on the furo-pyridine scaffold can lead to significant therapeutic potentials in oncology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Reactant of Route 2
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine

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